![molecular formula C18H23N3O2S B5665214 N-(2,6-diisopropylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5665214.png)
N-(2,6-diisopropylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2,6-diisopropylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide often involves multi-step chemical reactions. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized using a sequence of reactions, starting with the stirring of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds in this category typically features a folded conformation. For instance, in 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, there is a folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring. These structures are often stabilized by intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016).
Chemical Reactions and Properties
Compounds like N-(2,6-diisopropylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide are synthesized through reactions involving key intermediates. For example, 6-methyluracil reacted with 2-chloromethyltiiran to afford 6-methyl-3-(thietan-3-yl)uracil, which subsequently reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide to form a compound confirmed by X-ray analysis, NMR, and IR spectroscopy (Kataev et al., 2021).
properties
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-11(2)13-6-5-7-14(12(3)4)17(13)20-16(23)10-24-18-19-9-8-15(22)21-18/h5-9,11-12H,10H2,1-4H3,(H,20,23)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIZFUJGHWHNMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CSC2=NC=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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